Eicosa-5,8,14-trynoic acid is a polyunsaturated fatty acid characterized by its unique triple bond configuration. This compound belongs to the family of eicosanoids, which are signaling molecules derived from arachidonic acid and play crucial roles in various physiological processes. Eicosa-5,8,14-trynoic acid is primarily studied for its potential biological activities and therapeutic applications.
Source: Eicosa-5,8,14-trynoic acid can be synthesized from arachidonic acid through specific chemical modifications. Its structural analogs are often derived from natural sources or synthesized in laboratories for research purposes.
Classification: This compound is classified as a fatty acid and more specifically as an eicosanoid. Eicosanoids are further categorized into prostaglandins, thromboxanes, leukotrienes, and lipoxins based on their structure and function.
The synthesis of eicosa-5,8,14-trynoic acid involves several key methods:
Eicosa-5,8,14-trynoic acid participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its metabolic pathways.
The mechanism of action of eicosa-5,8,14-trynoic acid is closely linked to its role as an eicosanoid:
Eicosa-5,8,14-trynoic acid exhibits several notable physical and chemical properties:
These properties influence its stability and usability in various applications.
Eicosa-5,8,14-trynoic acid has several scientific uses:
The continued exploration of eicosa-5,8,14-trynoic acid may reveal further applications in medicine and biochemistry.
Eicosa-5,8,14-trynoic acid is systematically named icos-5,8,14-triynoic acid according to IUPAC conventions. This denotes a 20-carbon straight-chain fatty acid (eicosanoic acid backbone) with triple bonds at carbons 5-6, 8-9, and 14-15, and a terminal carboxylic acid group. The molecular formula is C₂₀H₂₈O₂, with a molecular weight of 300.44 g/mol [1] [3]. The compound is also recognized by synonyms including 5,8,14-Eicosatriynoic Acid and Icosa-5,8,14-trynoic acid [1] [5].
The triple bonds in eicosa-5,8,14-trynoic acid adopt a linear, rigid geometry due to sp-hybridized carbons. Key structural features include:
C(C(=O)O)CCC#CCC#CCCCCC#CCCCCC
) and InChIKey (NETLOINXABMQPN-UHFFFAOYSA-N
) confirm this unambiguous connectivity [1] [5].
Table 1: Key Physicochemical Parameters
Property | Value | Conditions | Source |
---|---|---|---|
Molecular Weight | 300.44 g/mol | - | [1] [3] |
Density | 0.99 g/cm³ | Room temperature | [3] |
Boiling Point | 463.3°C | 760 mmHg | [3] |
Flash Point | 218.3°C | - | [3] |
Solubility in Methanol | ≥10 mg/mL | Clear solution | [2] [7] |
Storage Temperature | –20°C | Long-term stability | [2] [5] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0